Cas no 53588-95-7 (tert-butyl N-(2-cyanoethyl)carbamate)

tert-butyl N-(2-cyanoethyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 2-cyanoethylcarbamate
- Carbamic acid,N-(2-cyanoethyl)-, 1,1-dimethylethyl ester
- tert-Butyl N-(2-cyanoethyl)carbamate
- (2-cyano-ethyl)-carbamic acid tert-butyl ester
- 3-(tert-Butyloxycarbonylamino)propansaeurenitril
- 3-<(tert-butoxycarbonyl)amino>propionitrile
- N-Boc-2-Cyano-ethylamine
- N-Boc-3-aminopropionitrile
- tert-Butyl (2-cyanoethyl)carbamate
- tert-butyl-2-cyanoethylcarbamate
- AS-37035
- SCHEMBL1304101
- Carbamic acid, (2-cyanoethyl)-, 1,1-dimethylethyl ester
- tert-Butyl(2-cyanoethyl)carbamate
- MFCD02180880
- t-Butyl N-(2-cyanoethyl)carbamate
- 53588-95-7
- AKOS000280559
- CS-0171919
- DTXSID70370868
- 1,1-dimethylethyl (2-cyanoethyl)carbamate
- A914481
- 3-Aminopropanenitrile, N-BOC protected
- NORLFIHQJFOIGS-UHFFFAOYSA-N
- Z336080194
- TERT-BUTYLN-(2-CYANOETHYL)CARBAMATE
- EN300-74733
- tert-butyl N-(2-cyanoethyl)carbamate
-
- MDL: MFCD02180880
- インチ: InChI=1S/C8H14N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4,6H2,1-3H3,(H,10,11)
- InChIKey: NORLFIHQJFOIGS-UHFFFAOYSA-N
- ほほえんだ: CC(C)(OC(NCCC#N)=O)C
計算された属性
- せいみつぶんしりょう: 170.10600
- どういたいしつりょう: 170.106
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.1A^2
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.023
- ふってん: 125 °C/3 mmHg
- フラッシュポイント: 136.5°C
- 屈折率: 1.446
- PSA: 62.12000
- LogP: 1.81568
tert-butyl N-(2-cyanoethyl)carbamate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H312;H332
- 警告文: P280;P301+P312;P302+P352;P304+P340
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- リスク用語:R20/21/22; R36/37/38
- ちょぞうじょうけん:Room temperature
tert-butyl N-(2-cyanoethyl)carbamate 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
tert-butyl N-(2-cyanoethyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242559-5g |
tert-Butyl(2-cyanoethyl)carbamate |
53588-95-7 | 97% | 5g |
¥2945.00 | 2024-05-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF348-1G |
tert-butyl N-(2-cyanoethyl)carbamate |
53588-95-7 | 95% | 1g |
¥ 429.00 | 2023-04-13 | |
Apollo Scientific | OR8029-10g |
3-Aminopropanenitrile, N-BOC protected |
53588-95-7 | 97% | 10g |
£520.00 | 2025-02-20 | |
TRC | T135713-100mg |
tert-Butyl N-(2-Cyanoethyl)carbamate |
53588-95-7 | 100mg |
$ 65.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242559-100mg |
tert-Butyl(2-cyanoethyl)carbamate |
53588-95-7 | 97% | 100mg |
¥194.00 | 2024-05-09 | |
Enamine | EN300-74733-5.0g |
tert-butyl N-(2-cyanoethyl)carbamate |
53588-95-7 | 95.0% | 5.0g |
$219.0 | 2025-02-20 | |
eNovation Chemicals LLC | D699151-1g |
TERT-BUTYL N-(2-CYANOETHYL)CARBAMATE |
53588-95-7 | 95% | 1g |
$275 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF348-250MG |
tert-butyl N-(2-cyanoethyl)carbamate |
53588-95-7 | 95% | 250MG |
¥ 217.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF348-100MG |
tert-butyl N-(2-cyanoethyl)carbamate |
53588-95-7 | 95% | 100MG |
¥ 132.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242559-250mg |
tert-Butyl(2-cyanoethyl)carbamate |
53588-95-7 | 97% | 250mg |
¥348.00 | 2024-05-09 |
tert-butyl N-(2-cyanoethyl)carbamate 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
6. Book reviews
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
tert-butyl N-(2-cyanoethyl)carbamateに関する追加情報
Professional Introduction to Compound with CAS No. 53588-95-7 and Product Name: Tert-butyl N-(2-cyanoethyl)carbamate
The compound with the CAS number 53588-95-7 and the product name Tert-butyl N-(2-cyanoethyl)carbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development, agrochemical formulations, and specialty chemical synthesis. The molecular structure of Tert-butyl N-(2-cyanoethyl)carbamate incorporates both a tert-butyl group and a 2-cyanoethyl moiety, which contribute to its reactivity and versatility in various chemical transformations.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel carbamate derivatives as pharmacophores. The Tert-butyl N-(2-cyanoethyl)carbamate molecule, with its distinct functional groups, has been investigated for its role in synthesizing bioactive compounds. Specifically, the tert-butyl group enhances the stability of the carbamate functionality, making it an ideal candidate for further derivatization into more complex molecules. Meanwhile, the 2-cyanoethyl group introduces a cyano moiety, which is known for its ability to participate in various nucleophilic substitution reactions, thereby facilitating the construction of diverse molecular architectures.
One of the most compelling aspects of Tert-butyl N-(2-cyanoethyl)carbamate is its utility in medicinal chemistry. Researchers have leveraged this compound to develop novel inhibitors targeting various enzymatic pathways. For instance, studies have demonstrated its effectiveness in modulating enzymes involved in inflammation and pain management. The cyano group in Tert-butyl N-(2-cyanoethyl)carbamate has been particularly noted for its ability to interact with specific amino acid residues in target proteins, leading to potent inhibitory effects. This has opened up new avenues for designing more effective therapeutic agents.
Furthermore, the agrochemical sector has shown interest in Tert-butyl N-(2-cyanoethyl)carbamate due to its potential as a precursor in synthesizing herbicides and pesticides. The stability provided by the tert-butyl group ensures that the compound remains intact under various environmental conditions, while the cyanoethyl moiety allows for further functionalization into active ingredients that can combat pests and weeds effectively. Recent studies have highlighted its role in developing next-generation agrochemicals that are both efficient and environmentally friendly.
The synthesis of Tert-butyl N-(2-cyanoethyl)carbamate involves a series of well-defined chemical reactions that highlight its synthetic utility. Typically, it is prepared through the reaction of ethyl cyanoacetate with di-tert-butyl dicarbonate (Boc₂O), followed by subsequent functional group transformations. This synthetic route underscores the compound's importance as a building block in organic synthesis. The use of Boc₂O not only introduces the tert-butyl group but also ensures high yields and purity, making it a preferred choice for industrial applications.
Recent advancements in computational chemistry have further enhanced our understanding of Tert-butyl N-(2-cyanoethyl)carbamate's reactivity and mechanism of action. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the atomic level. These insights have been instrumental in guiding the design of more potent derivatives with improved pharmacokinetic properties. For instance, computational simulations have identified key interactions between the cyano group and specific residues in target enzymes, providing a rational basis for optimizing drug candidates.
The versatility of Tert-butyl N-(2-cyanoethyl)carbamate extends beyond pharmaceuticals and agrochemicals. It has found applications in materials science, where it is used as an intermediate in synthesizing polymers with unique properties. The incorporation of carbamate functionalities into polymer backbones enhances their mechanical strength and thermal stability, making them suitable for high-performance applications such as aerospace components and advanced coatings.
In conclusion, Tert-butyl N-(2-cyanoethyl)carbamate (CAS No. 53588-95-7) stands out as a multifaceted compound with broad utility across multiple industries. Its unique structural features make it an invaluable tool for researchers seeking to develop novel therapeutics, agrochemicals, and advanced materials. As scientific understanding continues to evolve, it is anticipated that new applications for this compound will emerge, further solidifying its importance in modern chemistry.
53588-95-7 (tert-butyl N-(2-cyanoethyl)carbamate) 関連製品
- 128304-84-7(tert-butyl N-(2-cyanoethyl)-N-methylcarbamate)
- 1361524-10-8(2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenyl)
- 2228426-52-4(methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate)
- 2060008-57-1(7-(aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido2,3-bpyrazin-2-one)
- 58811-23-7(Dalapon methyl ester solution)
- 2248411-95-0(Tert-butyl 5-aminothiophene-3-carboxylate)
- 886935-41-7(2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide)
- 1806800-39-4(5-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile)
- 701-01-9(1,5-dichloro-2-ethenyl-4-fluorobenzene)
- 2167211-28-9(4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole)
